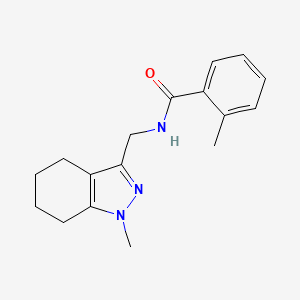

2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

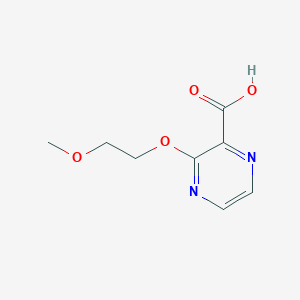

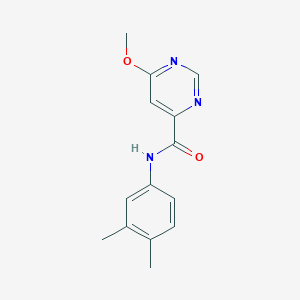

Overview

Description

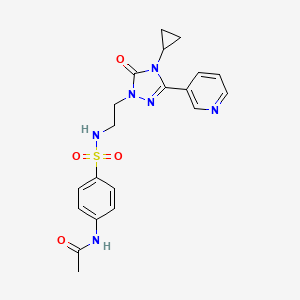

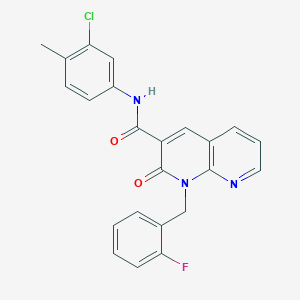

The compound “2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide” is a complex organic molecule. It contains an indazole core, which is a type of heterocyclic aromatic organic compound . Indazoles are known to have a broad spectrum of biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinediones . For instance, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antiproliferative activities .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The indazole core is a bicyclic structure consisting of two nitrogen atoms . The compound also contains a benzamide group and two methyl groups .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. For instance, 3-amino-N-phenyl-1H-indazole-1-carboxamides were found to inhibit cell growth of many neoplastic cell lines .Scientific Research Applications

Synthesis and Gelation Behavior

- Supramolecular Gelators : Research on derivatives similar to the query compound involves the synthesis and characterization of N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. This study aims to elucidate the impact of methyl functionality and non-covalent interactions on gelation, using crystal engineering approaches. Two amides exhibited gelation behavior in ethanol/water and methanol/water mixtures, demonstrating good stability and low minimum gelator concentration (MGC) (Yadav & Ballabh, 2020).

Chemical Structure Analysis

- Crystal Structure Studies : Investigations into related compounds' crystal structures offer insights into the molecular arrangement and interactions. For example, studies have detailed the crystal structures of compounds with N-methylamide, highlighting the cis preference and spatial arrangement of moieties attached to the N-methylated amide (Azumaya, Okamoto, & Takayanagi, 2001).

Novel Synthesis Approaches

- Synthesis of Tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine Derivatives : A novel method for synthesizing derivatives that share structural similarities with the compound has been developed. This method uses aromatic diamine, Meldrum's acid, and an isocyanide in a catalyst-free, ambient temperature process, providing an alternative approach for synthesizing benzo[b][1,5]diazepine derivatives (Shaabani et al., 2009).

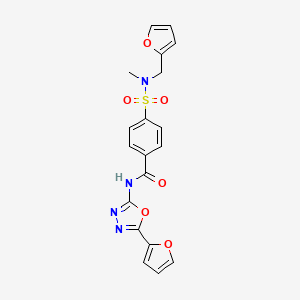

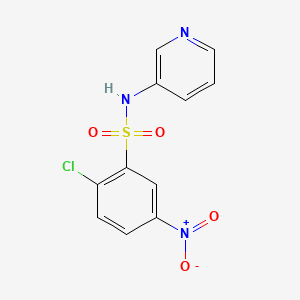

Corrosion Inhibition and Metal Protection

- Synthesis of Corrosion Inhibitors : Studies have shown the synthesis of compounds like 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione and N -((tetrazol-5-yl)methyl)benzamide for potential use in inhibiting corrosion of mild steel in acidic media. These compounds were synthesized via cycloaddition reactions and characterized by NMR spectroscopy, MS data, and elemental analysis (Aouine et al., 2011).

Future Directions

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to various biological effects . This interaction often involves the compound binding to its target receptor, which can result in changes in the receptor’s activity and subsequent biological effects .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathways can lead to a range of biological responses, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been found to have various biological activities, suggesting that they may have multiple molecular and cellular effects . For example, some indole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

properties

IUPAC Name |

2-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-12-7-3-4-8-13(12)17(21)18-11-15-14-9-5-6-10-16(14)20(2)19-15/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEZBHCUTLLWMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NN(C3=C2CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2701108.png)

![3-bromo-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2701109.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2701111.png)

![2-{2-[4-(4-chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-N-(cyanomethyl)acetamide](/img/structure/B2701112.png)

![2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2701114.png)

![4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2701118.png)

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde](/img/structure/B2701122.png)

![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)